5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound with the molecular formula CHIN and a molecular weight of 288.09 g/mol. It is classified under the category of pyrazolo[3,4-b]pyridine derivatives, which are known for their biological activity, particularly in medicinal chemistry. The compound has garnered attention due to its potential applications in drug development, especially as an inhibitor of tropomyosin receptor kinases, which are implicated in various cancers and other diseases.
The compound is cataloged under the Chemical Abstracts Service with the number 2256059-93-3 and is available for purchase from chemical suppliers such as AChemBlock. Its classification falls within organic chemistry, specifically in the field of heterocyclic compounds where pyrazole and pyridine rings are present.
The synthesis of 5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves several steps that typically include:
These methods highlight a combination of nucleophilic substitution and cyclization techniques to construct the desired heterocyclic structure .
The molecular structure of 5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine features:
The structural representation can be summarized by its SMILES notation: NC1=NNC(C1=C2C)=NC(C)=C2I
, indicating its connectivity and functional groups .
5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine can participate in various chemical reactions:
The mechanism of action for compounds like 5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine primarily involves:
Key physical properties include:
Chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine has significant potential applications in:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8